molecular formula C8H5F3O3 B125294 2-(Trifluoromethoxy)benzoic acid CAS No. 150436-84-3

2-(Trifluoromethoxy)benzoic acid

Cat. No. B125294
M. Wt: 206.12 g/mol
InChI Key: JMYSPFGUBNENSE-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzoic acid is a member of benzoic acids . It has a molecular formula of C8H5F3O3 . Its average mass is 206.119 Da and its monoisotopic mass is 206.019073 Da . It is also known by other names such as 2-(Trifluormethoxy)benzoesäure in German, Acide 2-(trifluorométhoxy)benzoïque in French, and Benzoic acid, 2-(trifluoromethoxy)- .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethoxy)benzoic acid consists of a benzoic acid group with a trifluoromethoxy group attached to the second carbon of the benzene ring .


Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)benzoic acid is an off-white powder . It has a melting point of 78 °C and a predicted boiling point of 231.6±35.0 °C . Its density is predicted to be 1.447±0.06 g/cm3 . It is soluble in methanol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Fluorescence Probes Development

  • Detection of Reactive Oxygen Species : A study by Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of benzoic acid, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect highly reactive oxygen species. These probes can differentiate between various reactive oxygen species and are useful in biological and chemical applications (Setsukinai et al., 2003).

Polymer Synthesis

  • Cyclopolymerization Catalysts : Mayershofer et al. (2006) synthesized a series of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts using benzoic acid derivatives, showing potential in the synthesis of novel polymers (Mayershofer et al., 2006).

Crystallography and Materials Science

  • Adsorptive Crystallization : Gorle et al. (2010) explored the crystallization of benzoic acid in aerogels from supercritical solutions, revealing how surface interactions influence the physical state of benzoic acid, which has implications for pharmaceutical applications (Gorle et al., 2010).
  • Metal Detection : Mortada et al. (2017) used a thiourea derivative of benzoic acid for cloud point extraction of trace metals, highlighting its application in environmental and food safety analysis (Mortada et al., 2017).

Chemistry and Synthesis

  • Ketone Synthesis from Carboxylic Acids : Keumi et al. (1988) developed a method using a derivative of benzoic acid for the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, which is significant for organic synthesis applications (Keumi et al., 1988).
  • Catalyst-Free Trifluoromethylation : Wang et al. (2017) presented a method for catalyst-free trifluoromethylation of benzoic acid derivatives, which is environmentally friendly and scalable (Wang et al., 2017).

Safety And Hazards

2-(Trifluoromethoxy)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Given the environmental persistence and potential hazards of fluorinated compounds, future research could focus on developing effective degradation methodologies for such chemicals . Additionally, understanding the specific properties and behaviors of 2-(Trifluoromethoxy)benzoic acid could inform its safe and effective use in various applications.

properties

IUPAC Name

2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYSPFGUBNENSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941579
Record name 2-(Trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzoic acid

CAS RN

1979-29-9, 150436-84-3
Record name 2-(Trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 150436-84-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Schlosser, E Castagnetti - European Journal of Organic …, 2001 - Wiley Online Library
Upon treatment of 1‐bromo‐2‐(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at −100 C, 3‐bromo‐2‐(trifluoromethoxy)phenyllithium is generated. It can be trapped as …
E Castagnetti, M Schlosser - Chemistry–A European Journal, 2002 - Wiley Online Library
Judged by its capacity to promote a hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups. Moreover, …
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
K Santhanalakshmi… - World News of …, 2018 - bibliotekanauki.pl
A new series of 1,3,4-oxadiazole derivatives were prepared from the condensation of acid hydrazide,5-bromo-2-(trifluoromethoxy)benzoic acid in POCl3 by ultrasonic irradiation method…
Number of citations: 2 bibliotekanauki.pl
K Santhanalakshmi, G Thandapani… - … and Systems for …, 2022 - ieeexplore.ieee.org
A new series of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole 4a-4h compounds (aryl = C 6 H 5 , p-ClC 6 H 4 , p-NO 2 C 6 H 4 , C 5 H 4 N, p-OCH 3 C 6 H 4 , p-BrC 6 …
Number of citations: 1 ieeexplore.ieee.org
K Santhanalakshmi, S Kalyanasundharam… - ijasrm.com
A new series of 2-(5-bromo-2-(trifluoromethoxy) phenyl)-5-aryl-1, 3, 4-oxadiazole 4ah (aryl= C6H5, p-ClC6H4, p-NO2C6H5, C5H4N, p-OCH3C6H4, p-BrC6H4, p-OHC6H4, p-…
Number of citations: 0 ijasrm.com
F Leroux, E Castagnetti… - The Journal of Organic …, 2003 - ACS Publications
Trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the N-protective group employed. N-tert-…
Number of citations: 19 pubs.acs.org
C Brotschi, MH Bolli, J Gatfield, B Heidmann… - …, 2020 - Wiley Online Library
The orexin system is responsible for regulating the sleep‐wake cycle. Suvorexant, a dual orexin receptor antagonist (DORA) is approved by the FDA for the treatment of insomnia …
PP Shao, F Ye, PK Chakravarty… - ACS Medicinal …, 2013 - ACS Publications
… For example, the intermediate 4-(methylsulfonyl)-2-trifluoromethoxy-benzoic acid used for 12 was prepared from commercially available 4-bromo-1-iodo-2-trifluoromethoxy-benzene as …
Number of citations: 16 pubs.acs.org
C Brotschi, C Roch, J Gatfield, A Treiber… - …, 2019 - Wiley Online Library
The orexin system plays an important role in the regulation of wakefulness. Suvorexant, a dual orexin receptor antagonist (DORA) is approved for the treatment of primary insomnia. …

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